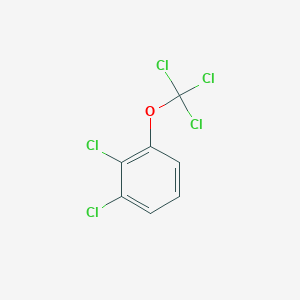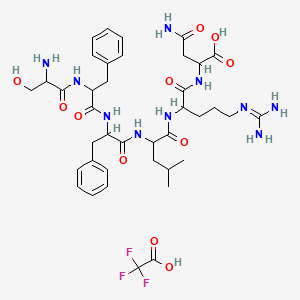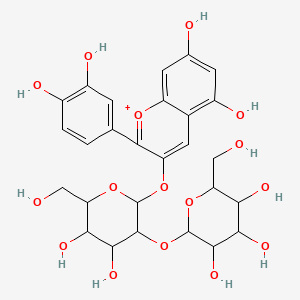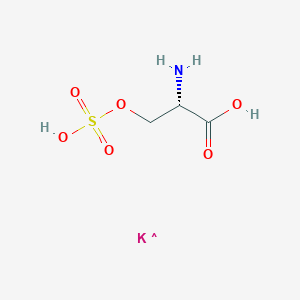
Pentachloroanisole-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachloroanisole-d3 is a deuterated form of pentachloroanisole, a chlorinated aromatic compound. It is often used as a reference standard in environmental analysis and testing due to its stable isotope labeling. The compound is characterized by the presence of five chlorine atoms and a methoxy group attached to a benzene ring, with three deuterium atoms replacing three hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentachloroanisole-d3 can be synthesized through the chlorination of anisole-d3. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas safely and efficiently. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentachloroanisole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentachlorophenol.
Reduction: Reduction reactions can lead to the formation of less chlorinated anisoles.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium hydroxide are employed in substitution reactions.
Major Products Formed
Oxidation: Pentachlorophenol
Reduction: Tetrachloroanisole, trichloroanisole
Substitution: Various substituted anisoles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Pentachloroanisole-d3 is widely used in scientific research, including:
Environmental Analysis: As a reference standard for the detection and quantification of chlorinated anisoles in environmental samples.
Chemistry: Used in studies involving the synthesis and reactivity of chlorinated aromatic compounds.
Biology: Investigated for its potential effects on biological systems and its role as a contaminant.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the development of analytical methods for quality control and environmental monitoring.
Wirkmechanismus
The mechanism of action of pentachloroanisole-d3 involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to potential toxic effects. The pathways involved include oxidative stress and disruption of cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: A related compound used as a biocide and wood preservative.
Tetrachloroanisole: A less chlorinated analog of pentachloroanisole.
Trichloroanisole: Another analog with fewer chlorine atoms.
Uniqueness
Pentachloroanisole-d3 is unique due to its stable isotope labeling, which makes it an ideal reference standard for analytical purposes. Its high degree of chlorination also distinguishes it from other chlorinated anisoles, providing unique reactivity and properties.
Eigenschaften
Molekularformel |
C7H3Cl5O |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1,2-dichloro-3-(trichloromethoxy)benzene |
InChI |
InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |
InChI-Schlüssel |
JCSOVYOOGCAVSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)

